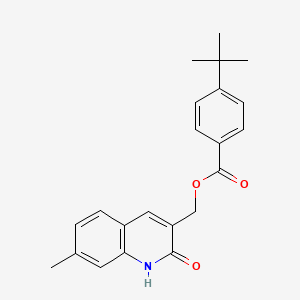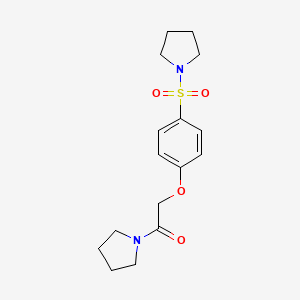
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PPSPE and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
作用機序
PPSPE acts as a competitive inhibitor of 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential treatment for insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, PPSPE has also been shown to modulate other signaling pathways in cells. Studies have demonstrated that PPSPE can inhibit the activity of the JAK/STAT signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. This suggests that PPSPE may have potential applications in the treatment of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of PPSPE as a research tool is its specificity for 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, allowing for the selective inhibition of this enzyme without affecting other phosphatases. However, the use of PPSPE in in vivo experiments may be limited by its poor bioavailability and rapid metabolism, which can reduce its effectiveness in vivo.
将来の方向性
There are several areas of future research that could be explored with regards to PPSPE. One potential direction is the development of novel formulations or delivery methods that could improve the bioavailability of PPSPE in vivo. Additionally, further studies could investigate the potential applications of PPSPE in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, the development of more potent and selective 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitors could lead to the discovery of new therapeutic targets and treatments for metabolic disorders.
合成法
PPSPE can be synthesized using a variety of methods, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain a high yield of pure PPSPE.
科学的研究の応用
PPSPE has been extensively studied in the context of its potential therapeutic applications. In addition to its activity as a 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitor, PPSPE has also been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that PPSPE can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
1-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-1-2-10-17)13-22-14-5-7-15(8-6-14)23(20,21)18-11-3-4-12-18/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOXRIKWSSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidine-1-sulfonyl)-phenoxy]-1-pyrrolidin-1-yl-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

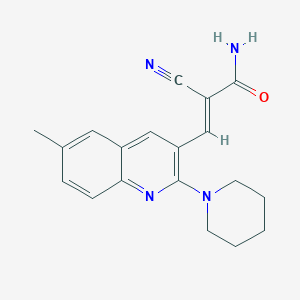
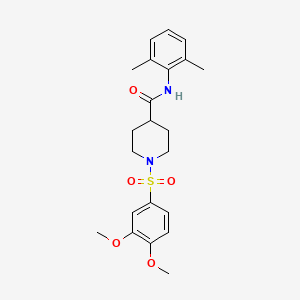

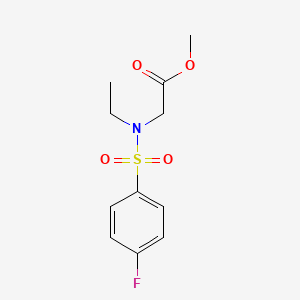

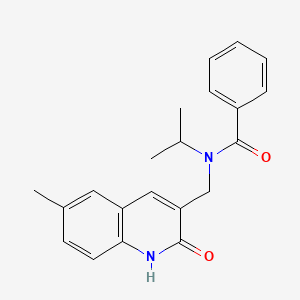

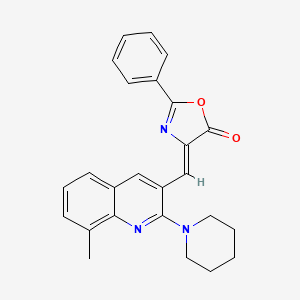
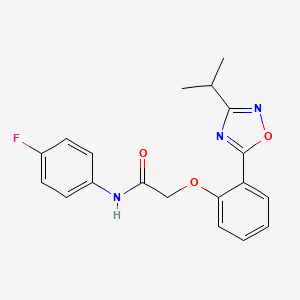
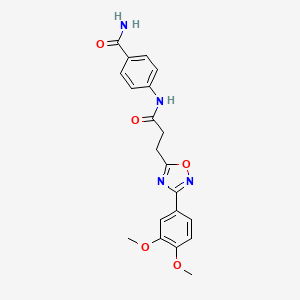

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
